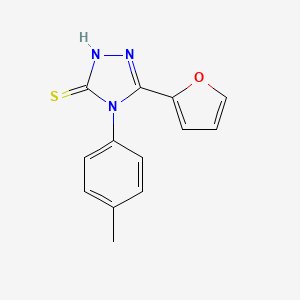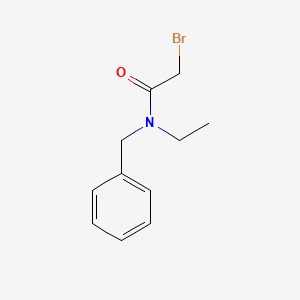
N-benzyl-2-bromo-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-bromo-N-ethylacetamide is an organic compound with the molecular formula C11H14BrNO. It is a brominated amide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a bromoethyl group attached to the carbonyl carbon. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-benzyl-2-bromo-N-ethylacetamide can be synthesized through several methods. One common approach involves the reaction of N-benzylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions, with the bromine acting as the brominating agent to introduce the bromo group at the alpha position of the acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-2-bromo-N-ethylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of substituted amides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidative conditions can convert the amide to the corresponding carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or primary amines in solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted amides with various functional groups replacing the bromine atom.
Reduction: N-benzyl-N-ethylacetamide.
Oxidation: N-benzyl-2-bromoacetic acid or other oxidized derivatives.
Applications De Recherche Scientifique
N-benzyl-2-bromo-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-2-bromo-N-ethylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-bromoacetamide: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
N-benzyl-2-chloro-N-ethylacetamide: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
N-benzyl-N-ethylacetamide: Lacks the halogen atom, leading to different chemical behavior and applications.
Uniqueness
N-benzyl-2-bromo-N-ethylacetamide is unique due to the presence of both the benzyl and bromoethyl groups, which confer specific reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution, reduction, and oxidation reactions makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
N-benzyl-2-bromo-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGJYOPQSRVUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
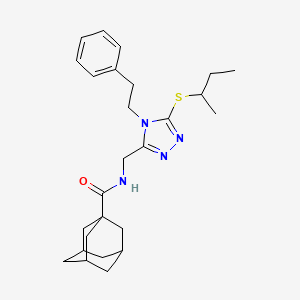
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2967915.png)
![(3E)-3-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylidene]-1H-indol-2-one](/img/structure/B2967919.png)

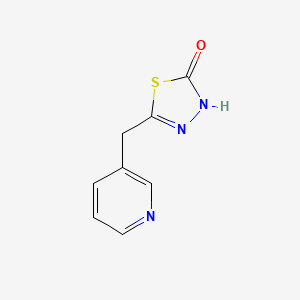
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate](/img/structure/B2967923.png)
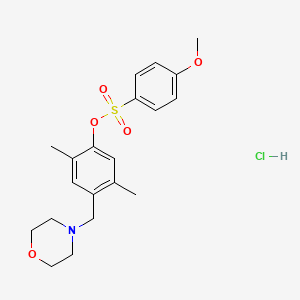

![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)
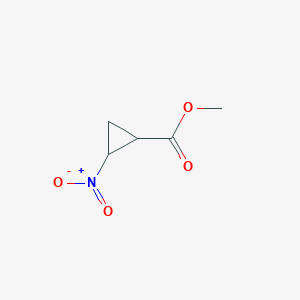
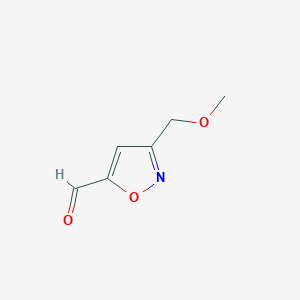
![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2967934.png)
